molecular formula C7H8BrNO B6359303 3-Bromo-5-methylpyridine-4-methanol CAS No. 1785583-70-1

3-Bromo-5-methylpyridine-4-methanol

Cat. No. B6359303
CAS RN: 1785583-70-1
M. Wt: 202.05 g/mol
InChI Key: WTUVRWXKTVKLTK-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridine-4-methanol, also known as BM-4, is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 g/mol . This compound is used in various scientific experiments due to its unique physical, chemical, and biological properties.


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 4-methyl-3-nitropyridine as a raw material, which undergoes hydrogenation reduction under the action of catalysts. The product, 4-methyl-3-aminopyridine, is then reacted with acid to form a salt. Bromine is added, followed by a sodium nitrite water solution. After adjusting the pH of the solution to be alkaline, extraction, drying, and concentration are performed to obtain 3-Bromo-5-methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 3rd position, a methyl group at the 5th position, and a methanol group at the 4th position .


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical exothermic reaction, and the apparent thermodynamics and apparent kinetics of the synthetic reaction process are very important to realize intrinsic and safe production when MPE is used .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-5-methylpyridine-4-methanol is not mentioned in the search results, it’s worth noting that related compounds such as pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors have been studied extensively. These inhibitors have shown potential in treating diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Safety and Hazards

3-Bromo-5-methylpyridine-4-methanol is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

While specific future directions for 3-Bromo-5-methylpyridine-4-methanol were not found in the search results, it’s worth noting that research in related fields, such as the development of new therapies for glioblastoma, is ongoing. These therapies are rapidly translating advances in the basic science of glioblastoma into innovative clinical trials .

properties

IUPAC Name

(3-bromo-5-methylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-9-3-7(8)6(5)4-10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUVRWXKTVKLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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